2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Overview
Description
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as GW 501516 or Endurobol, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained attention in recent years as a performance-enhancing drug in the sports industry. Despite its controversial use, GW 501516 has potential applications in scientific research.
Mechanism of Action
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression in various metabolic pathways. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as improved lipid metabolism and anti-inflammatory effects in other tissues.
Biochemical and physiological effects
In addition to its metabolic effects, this compound 501516 has been shown to have beneficial effects on cardiovascular function. It has been found to improve cardiac function in animal models of heart failure and reduce atherosclerosis in animal models of cardiovascular disease. However, there are also concerns about potential adverse effects on liver function and cancer risk.
Advantages and Limitations for Lab Experiments
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide 501516 has several advantages for use in laboratory experiments. It is highly selective for PPARδ and has been extensively studied in animal models. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid potential adverse effects.
Future Directions
There are several potential future directions for research on 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide 501516. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and diabetes. In addition, there is ongoing research on its effects on cardiovascular function and potential use in treating heart failure and atherosclerosis. Finally, there is interest in developing more selective PPARδ agonists with fewer potential adverse effects.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide 501516 has potential applications in scientific research, particularly in the fields of metabolism and cardiovascular disease. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been found to reduce inflammation and improve lipid metabolism in animal models of atherosclerosis.
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-20-13-17(23(25)26)9-12-19(20)22-21(24)14-28-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEVQTZFQZFGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.